

Axelopran Sulfate for In Vivo Mouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Axelopran sulfate*

Cat. No.: *B1665866*

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Introduction to Axelopran Sulfate

Axelopran sulfate, with the developmental code name TD-1211, is a potent and peripherally acting μ -opioid receptor antagonist.^{[1][2][3]} It also demonstrates affinity for κ - and δ -opioid receptors, though its primary therapeutic targeting is the μ -opioid receptor in the gastrointestinal tract.^[1] Its peripheral restriction is a key characteristic, allowing it to counteract the gastrointestinal side effects of opioids, such as constipation, without compromising the centrally mediated analgesic effects.^[4] Axelopran has been investigated in preclinical mouse models for its utility in treating opioid-induced constipation and in cancer immunotherapy models to mitigate opioid-induced immunosuppression.

Mechanism of Action

Opioids, such as morphine and loperamide, exert their effects by binding to μ -opioid receptors in the enteric nervous system. This activation inhibits the release of neurotransmitters responsible for peristalsis, leading to decreased gut motility and increased fluid absorption, which manifests as constipation. **Axelopran sulfate** acts as a competitive antagonist at these peripheral μ -opioid receptors in the gastrointestinal tract. By blocking the binding of opioid agonists, axelopran prevents the downstream signaling that leads to gut hypomotility, thereby restoring normal bowel function. Due to its physicochemical properties, axelopran has limited ability to cross the blood-brain barrier, ensuring its action is primarily confined to the periphery.

Applications in In Vivo Mouse Studies

Axelopran sulfate is a valuable tool for a range of in vivo mouse studies, including:

- Pharmacological studies of opioid-induced constipation (OIC): Axelopran can be used to investigate the efficacy of peripherally acting opioid antagonists in preventing or reversing OIC.
- Cancer immunotherapy research: Studies have shown that opioids can suppress the immune system, potentially hindering the efficacy of immunotherapies. Axelopran has been used in mouse models to block this opioid-induced immunosuppression and enhance the anti-tumor effects of treatments like anti-PD-1 antibodies.
- Gastrointestinal motility research: As a selective antagonist, axelopran can be used to probe the role of peripheral μ -opioid receptors in the regulation of gut transit.

Quantitative Data Summary

The following table summarizes the available quantitative data for **axelopran sulfate** dosage in in vivo mouse studies. It is important to note that comprehensive pharmacokinetic data and specific effective doses (ED50) for opioid-induced constipation in mice are not readily available in the public domain.

Parameter	Route of Administration	Dosage	Mouse Model	Observed Effect	Citation
Efficacy	Intraperitoneal (i.p.)	1 mg/kg	MOC1 tumor-bearing mice	Blockade of morphine-induced immunosuppression	
Safety/Selectivity	Oral (p.o.)	30 mg/kg	Morphine-dependent mice	No induction of CNS-mediated withdrawal response	
Pharmacokinetics	Oral (p.o.)	Data not available	Not specified	Not available	
Subcutaneous (s.c.)	Data not available	Not specified	Not available		
Intraperitoneal (i.p.)	Data not available	Not specified	Not available		

Experimental Protocols

Protocol 1: Induction of Opioid-Induced Constipation (OIC) in Mice

This protocol describes a common method for inducing constipation in mice using the peripherally acting μ -opioid receptor agonist, loperamide.

Materials:

- Loperamide hydrochloride
- Vehicle (e.g., 0.9% saline or a solution of 0.5% carboxymethyl cellulose and 0.1% Tween 80 in water)

- Male C57BL/6 or ICR mice (8-10 weeks old)
- Oral gavage needles or subcutaneous injection supplies
- Metabolic cages for fecal collection

Procedure:

- Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
- Loperamide Preparation: Dissolve loperamide hydrochloride in the chosen vehicle to the desired concentration. For example, to achieve a 5 mg/kg dose in a 25g mouse with an injection volume of 100 μ L, prepare a 1.25 mg/mL solution.
- Induction of Constipation:
 - Oral Administration: Administer loperamide orally at a dose of 5-10 mg/kg.
 - Subcutaneous Administration: Administer loperamide subcutaneously at a dose of 5-10 mg/kg.
 - The administration can be repeated (e.g., twice daily) for several days to establish a chronic constipation model.
- Assessment of Constipation:
 - Fecal Pellet Output: House individual mice in metabolic cages and collect fecal pellets over a defined period (e.g., 2-4 hours). Count the number of pellets and measure their total wet and dry weight.
 - Gastrointestinal Transit Time: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. After a set time (e.g., 30-60 minutes), euthanize the mice and measure the distance traveled by the charcoal meal through the small intestine relative to the total length of the small intestine.

Protocol 2: Administration of Axelopran Sulfate to Counteract OIC

This protocol provides a general guideline for administering **axelopran sulfate** to mice with induced constipation.

Materials:

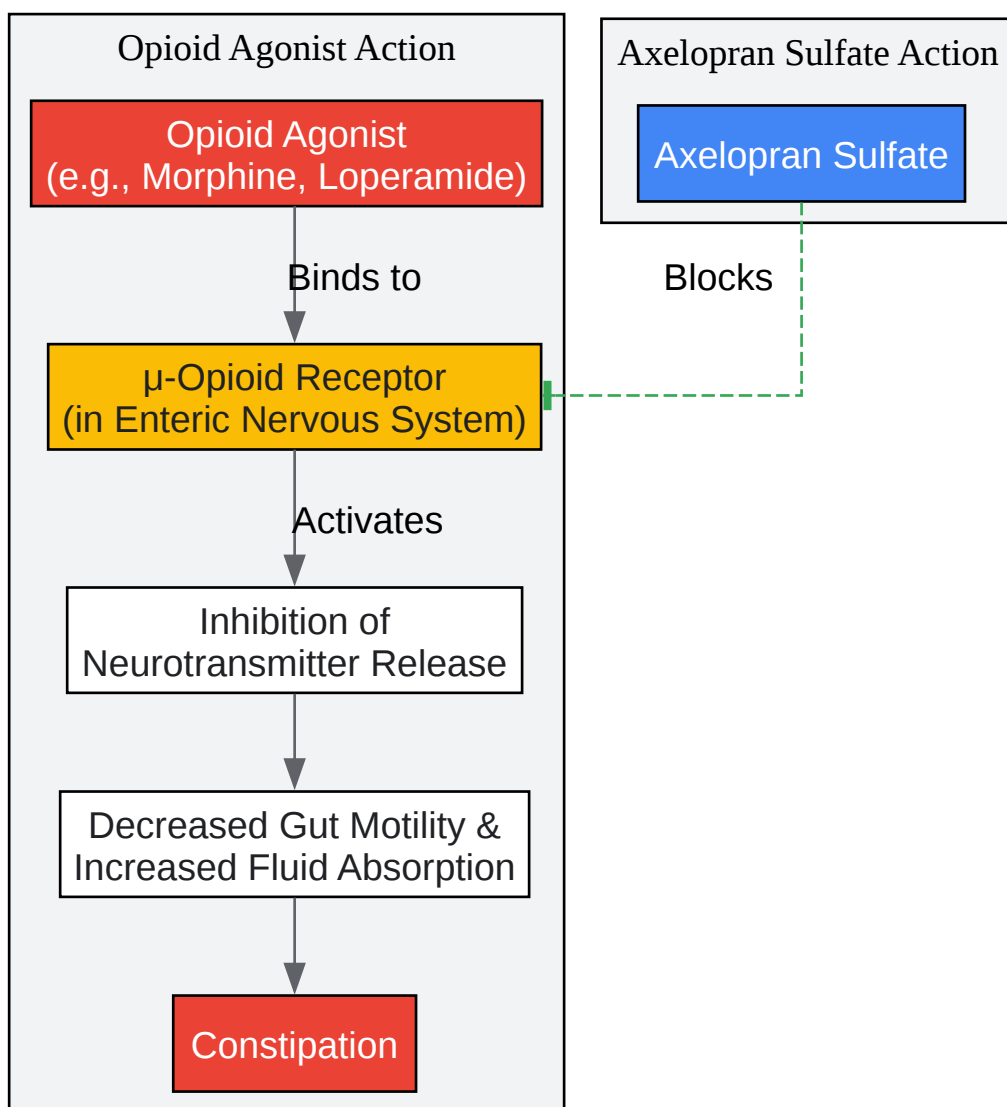
- **Axelopran sulfate**
- Appropriate vehicle (e.g., sterile saline, PBS, or a formulation containing a solubilizing agent like DMSO and a surfactant like Tween 80, diluted in saline). The final concentration of organic solvents should be minimized.
- Administration supplies (oral gavage needles, subcutaneous or intraperitoneal injection supplies)
- Mice with induced OIC (as per Protocol 1)

Procedure:

- **Axelopran Sulfate** Preparation: Prepare a solution or suspension of **axelopran sulfate** in the chosen vehicle at the desired concentration. The exact formulation will depend on the solubility of the compound and the route of administration.
- Administration:
 - Prophylactic Treatment: Administer **axelopran sulfate** prior to the administration of the opioid agonist.
 - Therapeutic Treatment: Administer **axelopran sulfate** after constipation has been established.
 - Routes of Administration:
 - Oral (p.o.): Administer the axelopran solution/suspension via oral gavage.
 - Subcutaneous (s.c.): Inject the axelopran solution subcutaneously.

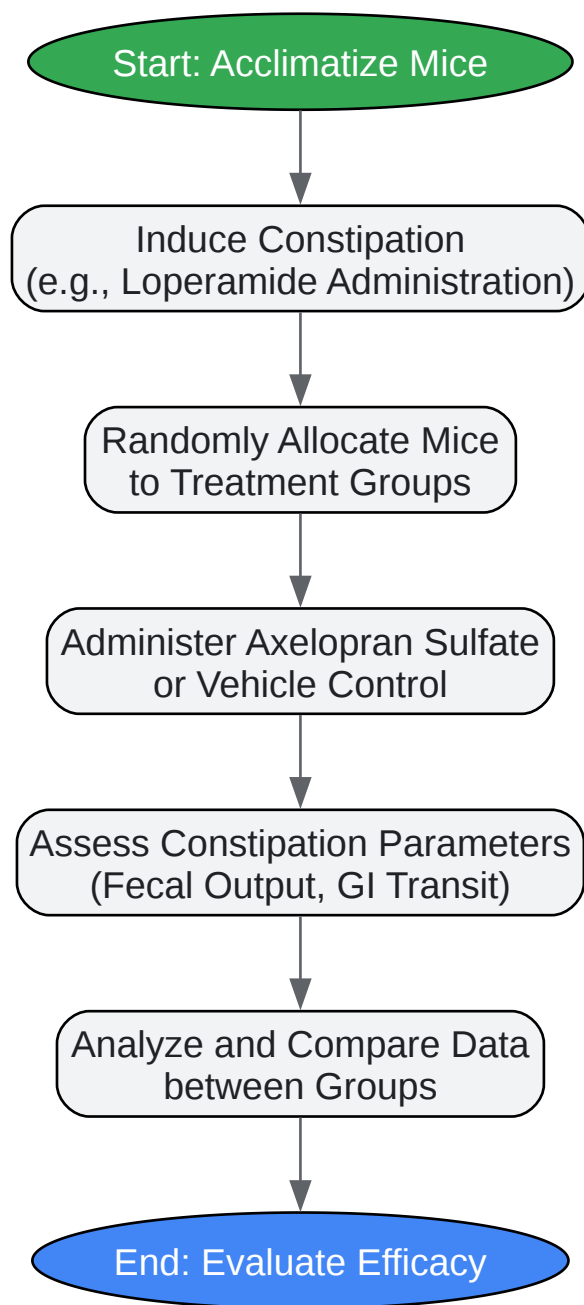
- Intraperitoneal (i.p.): Inject the axelopran solution into the peritoneal cavity. A dose of 1 mg/kg has been used in this manner in cancer models.
- Evaluation of Efficacy: Assess the reversal of constipation using the methods described in Protocol 1 (fecal pellet output and gastrointestinal transit time). Compare the results in axelopran-treated mice to vehicle-treated control mice.

Mandatory Visualizations



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Caption: Signaling pathway of opioid-induced constipation and the antagonistic action of **axelopran sulfate**.



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Caption: Experimental workflow for evaluating **axelopran sulfate** in a mouse model of OIC.

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